molecular formula C9H13NO3.ClH<br>C9H14ClNO3 B3416729 Epinephrine Hydrochloride CAS No. 9000-70-8

Epinephrine Hydrochloride

Cat. No.: B3416729
CAS No.: 9000-70-8
M. Wt: 219.66 g/mol
InChI Key: ATADHKWKHYVBTJ-FVGYRXGTSA-N
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Description

Epinephrine Hydrochloride, also known as adrenaline hydrochloride, is a synthetic form of the naturally occurring hormone and neurotransmitter epinephrine. This compound is widely used in medical settings to treat severe allergic reactions (anaphylaxis), cardiac arrest, and asthma attacks. It functions by stimulating alpha and beta-adrenergic receptors, leading to various physiological responses such as increased heart rate, muscle strength, blood pressure, and sugar metabolism.

Mechanism of Action

Target of Action

Gelatin, a multifunctional ingredient derived from collagen, is used in various industries including food, pharmaceuticals, cosmetics, and photographic films . It acts as a gelling agent, stabilizer, thickener, emulsifier, and film former . Gelatin’s primary targets are the cells and tissues where it is applied. It has a cell-adhesive structure that promotes cell adhesion and proliferation . This makes it a desirable candidate for the development of biomaterials for tissue engineering and drug delivery .

Mode of Action

Gelatin works by providing a physical framework within which biological processes can occur . For instance, it is used as a hemostatic in surgical procedures, where it provides a physical framework for clotting . It is also used as a plasma volume expander in hypovolemic shock . In the context of tissue engineering and drug delivery, gelatin-based hydrogels promote cell adhesion and proliferation .

Biochemical Pathways

Gelatin influences several biochemical pathways. For instance, it has been found that in horses, gelatin influences the homeostasis of the amino acids required for cartilage synthesis . In the context of drug delivery, gelatin-based hydrogels are being used because they are able to promote cell adhesion and proliferation . The antihypertensive mechanism of fish gelatin hydrolysates is by inhibition of Angiotensin-Converting Enzyme (ACE) activity, while the mechanism to reduce type 2 diabetes is by inhibiting dipeptidyl peptidase IV (DPP-IV) action .

Pharmacokinetics

The pharmacokinetics of gelatin, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can vary depending on the specific application and formulation. For instance, gelatin used in drug delivery systems can be designed to control the release kinetics of the drug . .

Result of Action

The molecular and cellular effects of gelatin’s action depend on its application. For instance, in surgical procedures, gelatin works as a hemostatic by providing a physical framework within which clotting may occur . In tissue engineering and drug delivery, gelatin-based hydrogels promote cell adhesion and proliferation . Cells in highly ordered gelatin methacryloyl hydrogels display a more stretched morphology compared to those in dense bulk hydrogels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of gelatin. For instance, the gelatin tends to form cross-links between its amino acids in high temperature and humidity conditions or in the presence of chemical compounds such as aldehydes . Moreover, the production process of gelatin can have environmental impacts, such as energy efficiency and carbon footprint . The development of green technology for gelatin extraction has been proposed to reduce solvent usage and carbon footprint .

Biochemical Analysis

Biochemical Properties

Gelatin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. One such interaction is with gelatinases, proteases secreted extracellularly by some bacteria, which hydrolyze or digest gelatin . This interaction is used in the gelatin liquefaction test to detect the presence of gelatinases .

Molecular Mechanism

At the molecular level, gelatin exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, gelatinases, which interact with gelatin, are known to hydrolyze it, demonstrating a clear example of enzyme activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epinephrine Hydrochloride is synthesized through a multi-step chemical process. The synthesis typically begins with the precursor catechol, which undergoes a series of reactions including methylation, reduction, and amination to form the final product. The key steps include:

    Methylation: Catechol is methylated using methyl iodide in the presence of a base to form 3,4-dimethoxybenzyl alcohol.

    Reduction: The intermediate is then reduced to 3,4-dimethoxyphenethylamine.

    Amination: This compound undergoes further amination to introduce the secondary amine group, forming 3,4-dihydroxyphenethylamine.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: Epinephrine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Epinephrine can be oxidized to form adrenochrome, a compound with distinct coloration.

    Reduction: It can be reduced to form dihydroxyphenylethanol.

    Substitution: Various substitution reactions can occur on the aromatic ring, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation or nitration can be performed using reagents like bromine or nitric acid.

Major Products Formed:

    Adrenochrome: Formed through oxidation.

    Dihydroxyphenylethanol: Formed through reduction.

    Halogenated or nitrated derivatives: Formed through substitution reactions.

Scientific Research Applications

Epinephrine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study adrenergic receptor interactions and synthetic pathways.

    Biology: Investigated for its role in neurotransmission and stress response.

    Medicine: Extensively used in emergency medicine for treating anaphylaxis, cardiac arrest, and severe asthma.

    Industry: Utilized in the pharmaceutical industry for the production of various medications and as a standard in analytical chemistry.

Comparison with Similar Compounds

Epinephrine Hydrochloride is unique due to its potent and rapid action on both alpha and beta-adrenergic receptors. Similar compounds include:

    Norepinephrine: Primarily acts on alpha receptors, with less effect on beta receptors.

    Isoproterenol: A synthetic compound that primarily stimulates beta receptors.

    Dopamine: Acts on dopamine receptors and has some activity on adrenergic receptors.

Each of these compounds has distinct pharmacological profiles, making this compound particularly valuable for its broad and potent adrenergic effects.

Properties

IUPAC Name

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATADHKWKHYVBTJ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3.ClH, C9H14ClNO3
Record name EPINEPHRINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID1020568
Record name l-Epinephrine hydrochloride
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Molecular Weight

219.66 g/mol
Source PubChem
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Physical Description

Crystals. Used medically as a cardiostimulant.
Record name EPINEPHRINE HYDROCHLORIDE
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CAS No.

55-31-2
Record name EPINEPHRINE HYDROCHLORIDE
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Record name (-)-Epinephrine hydrochloride
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Record name Epinephrine hydrochloride
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Record name EPINEPHRINE HYDROCHLORIDE
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Melting Point

315 °F (NTP, 1992)
Record name EPINEPHRINE HYDROCHLORIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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